molecular formula C17H19BrN4O2 B12131035 [4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide

[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide

Cat. No.: B12131035
M. Wt: 391.3 g/mol
InChI Key: BGIGJZPRVPDRSJ-UHFFFAOYSA-N
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Description

[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide: is a complex organic compound that features a piperazine ring substituted with a bromopyridyl group and a methoxyphenyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide typically involves multiple steps:

    Formation of the bromopyridyl intermediate: This step involves the bromination of 2-pyridine to obtain 5-bromo-2-pyridine.

    Piperazine ring formation: The bromopyridyl intermediate is then reacted with piperazine under controlled conditions to form the [4-(5-bromo(2-pyridyl))piperazinyl] intermediate.

    Carboxamide formation: The final step involves the reaction of the [4-(5-bromo(2-pyridyl))piperazinyl] intermediate with 3-methoxybenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the bromopyridyl group.

    Substitution: The bromine atom in the bromopyridyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the bromopyridyl group can yield pyridyl derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of [4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridyl group may facilitate binding to target sites, while the piperazine ring can modulate the compound’s overall conformation and activity. The methoxyphenyl carboxamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-pyridyl)piperazinyl]-N-(3-methoxyphenyl)carboxamide: Lacks the bromine atom, which may affect its binding affinity and activity.

    [4-(5-chloro(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide: Substitution of bromine with chlorine can alter the compound’s reactivity and pharmacological profile.

    [4-(5-bromo(2-pyridyl))piperazinyl]-N-(4-methoxyphenyl)carboxamide: Variation in the position of the methoxy group can influence the compound’s chemical properties and interactions.

Uniqueness: : The presence of the bromopyridyl group in [4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H19BrN4O2/c1-24-15-4-2-3-14(11-15)20-17(23)22-9-7-21(8-10-22)16-6-5-13(18)12-19-16/h2-6,11-12H,7-10H2,1H3,(H,20,23)

InChI Key

BGIGJZPRVPDRSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)Br

Origin of Product

United States

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